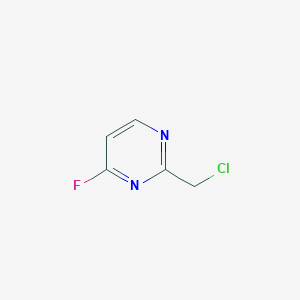

2-(chloromethyl)-4-fluoropyrimidine

CAS No.:

Cat. No.: VC13765588

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClFN2 |

|---|---|

| Molecular Weight | 146.55 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-fluoropyrimidine |

| Standard InChI | InChI=1S/C5H4ClFN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |

| Standard InChI Key | RGSPTSXXNMWTLT-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1F)CCl |

| Canonical SMILES | C1=CN=C(N=C1F)CCl |

Introduction

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular formula | Derived from analogs | |

| Boiling point | Estimated 180–220°C | Similar to |

| Solubility | Low in water; soluble in DMSO, DMF | Inferred from |

Applications in Pharmaceutical Research

The compound’s dual functional groups make it a versatile intermediate:

Anticancer Agent Development

Fluoropyrimidines like 5-fluorouracil derivatives inhibit thymidylate synthase, a critical enzyme in DNA synthesis. While the 4-fluoro isomer’s bioactivity remains understudied, its structural similarity suggests potential in modulating enzyme interactions.

Nucleoside Analog Synthesis

The chloromethyl group enables cross-coupling reactions to form prodrugs or modified nucleosides. For example, reactions with amines or thiols could yield analogs targeting viral polymerases .

Biological Activity and Mechanism

Positional isomerism significantly impacts biological activity:

-

Fluorine at position 4: Alters electronic distribution compared to the 5-fluoro isomer, potentially affecting binding to enzymes like dihydrofolate reductase.

-

Chloromethyl reactivity: Facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume